

RTIL 13: A Technical Guide to a Potent Dynamin Inhibitor

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Compound of Interest

Compound Name: RTIL 13

Cat. No.: B15569882

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Introduction

RTIL 13 is a potent inhibitor of dynamin I and II, crucial GTPases involved in cellular membrane fission events, most notably endocytosis. Its ability to disrupt these fundamental cellular processes makes it a valuable tool for research into vesicle trafficking and a potential starting point for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **RTIL 13**, along with detailed protocols for key experimental assays.

Chemical Structure and Properties

RTIL 13 is a synthetic, room-temperature ionic liquid. Its chemical identity has been established through various analytical methods.

Property	Value
IUPAC Name	4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide
CAS Number	1009376-10-6[1]
Molecular Formula	C30H55BrN2O3
Molecular Weight	571.68 g/mol [1]
Physical Form	Solid[1]
Purity	>98%[1]
Solubility	Soluble in DMSO to 20 mM[1]
InChIKey	MAEOZTOKHFILJO-PNXVFTDZSA-N[1]

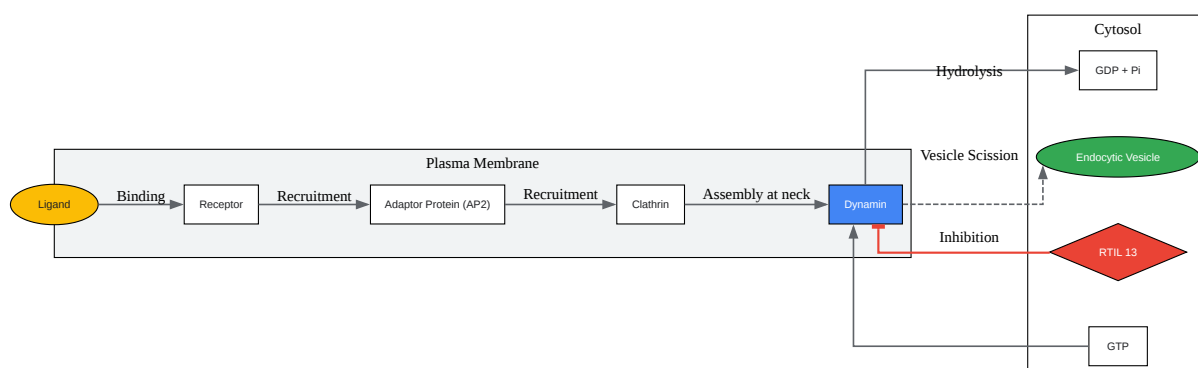
Biological Activity

RTIL 13 is a potent inhibitor of the GTPase activity of dynamin I and II. This inhibition disrupts the scission of nascent vesicles from the parent membrane, thereby blocking endocytic pathways.

Target	Activity	IC50 Value
Dynamin I GTPase	Inhibition	2.3 μ M[2]
Receptor-Mediated Endocytosis	Inhibition	9.3 μ M[1]
Synaptic Vesicle Endocytosis	Inhibition	7.1 μ M[1]

Signaling Pathway and Mechanism of Action

RTIL 13 exerts its biological effects by directly inhibiting the enzymatic activity of dynamin. This GTPase is a critical component of the cellular machinery responsible for clathrin-mediated endocytosis. By preventing GTP hydrolysis, **RTIL 13** stalls the conformational changes in dynamin required for membrane fission, leading to an accumulation of clathrin-coated pits at the plasma membrane.



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Caption: Inhibition of Dynamin-Mediated Endocytosis by **RTIL 13**.

Experimental Protocols

Synthesis of RTIL 13

The synthesis of **RTIL 13** is reported to be a high-yield process from readily available starting materials derived from the active component of "Spanish fly" (cantharidin). The core structure, a 10-oxa-4-aza-tricyclo[5.2.1]decane-3,5-dione, is generated, followed by subsequent alkylation to introduce the N,N-dimethyl-N-octadecyl-N-ethyl quaternary ammonium group. While the specific, detailed experimental protocol is not publicly available in the cited literature, the general approach involves the Diels-Alder reaction of furan with maleimide derivatives followed by N-alkylation steps.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.

Materials:

- Purified dynamin protein
- **RTIL 13**
- GTP solution
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)
- Malachite Green Reagent
- Phosphate standards
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of **RTIL 13** in Assay Buffer. Include a vehicle control (e.g., DMSO).
 - Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM).
 - Prepare a phosphate standard curve.
- Reaction Setup:

- In a 96-well plate, add 25 µL of purified dynamin solution to each well (except for the 'no enzyme' control).
- Add 25 µL of the **RTIL 13** dilution series or vehicle control to the respective wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate Reaction:
 - Start the reaction by adding 25 µL of the GTP solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop Reaction and Develop Color:
 - Stop the reaction by adding 10 µL of Malachite Green Reagent A (Malachite green hydrochloride in H₂SO₄).
 - Incubate for 10 minutes at room temperature.
 - Add 10 µL of Malachite Green Reagent B (Ammonium molybdate in H₂SO₄ with a stabilizing agent) and incubate for 20 minutes at room temperature for color development.
- Measurement:
 - Read the absorbance at 620-660 nm using a microplate reader.
 - Calculate the amount of phosphate released using the standard curve and determine the IC₅₀ value for **RTIL 13**.

Receptor-Mediated Endocytosis Assay (Fluorescent Ligand Uptake)

This assay measures the inhibition of endocytosis by quantifying the cellular uptake of a fluorescently labeled ligand (e.g., fluorescently tagged transferrin or dextran).

Materials:

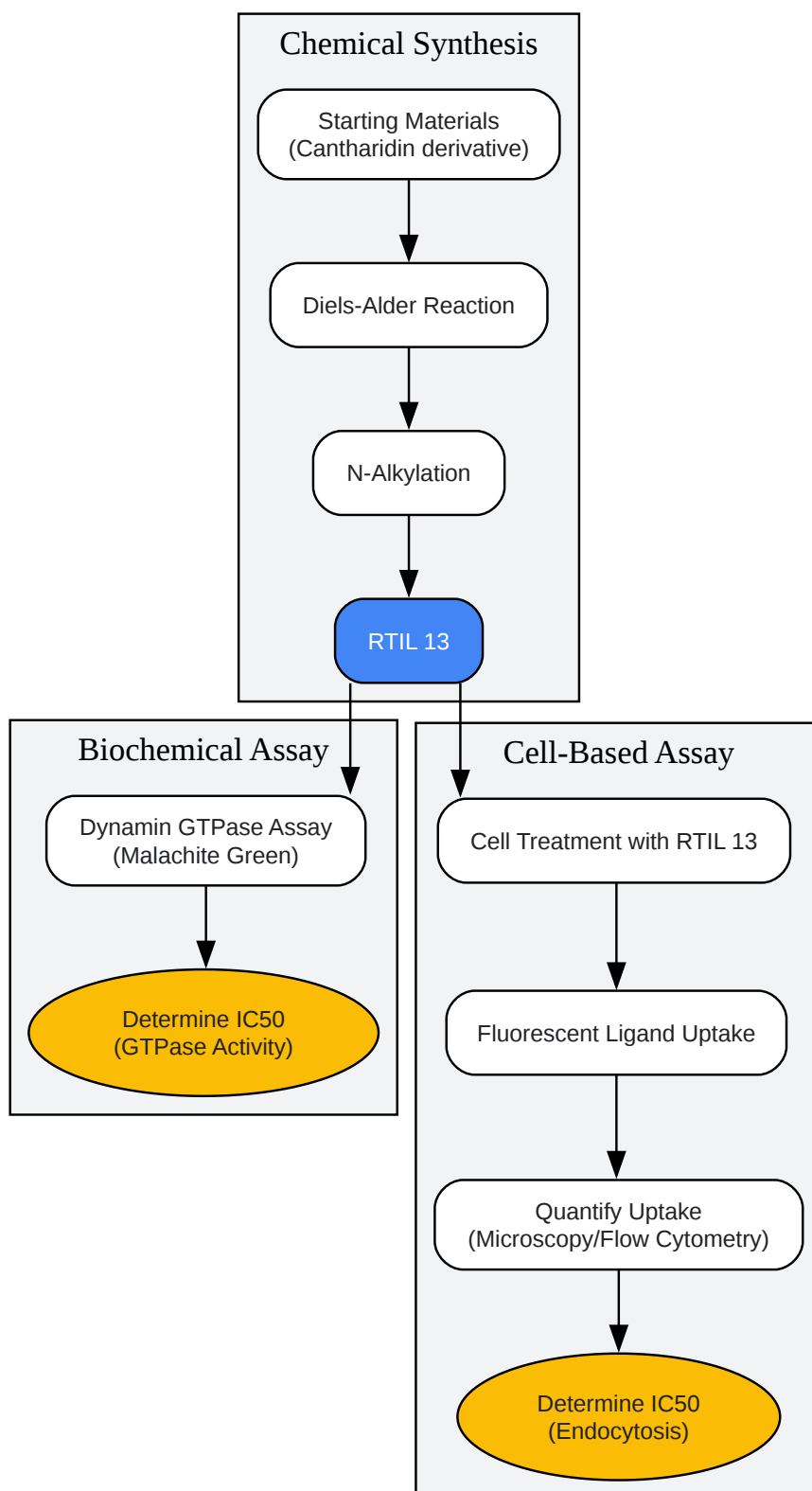
- Adherent cells (e.g., HeLa cells)
- Cell culture medium
- **RTIL 13**
- Fluorescently labeled ligand (e.g., Dextran-FITC)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixing
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **RTIL 13** (and a vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
- Ligand Uptake:
 - Add the fluorescently labeled ligand (e.g., 100 µg/ml Dextran-FITC) to each well and incubate for 30 minutes at 37°C to allow for endocytosis.
- Washing and Fixing:
 - Wash the cells three times with ice-cold PBS to remove non-internalized ligand.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells again with PBS.
- Quantification:

- Microscopy: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.
- Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
- Analysis:
 - Compare the fluorescence intensity of **RTIL 13**-treated cells to the vehicle-treated control to determine the extent of endocytosis inhibition and calculate the IC50 value.

Experimental Workflow Visualization



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Caption: Overall workflow for the synthesis and evaluation of **RTIL 13**.

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References

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